1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide
Overview
Description
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a hydroxyphenyl group and a pyridinyl group linked by an ethanone moiety, with a hydrobromide salt form enhancing its solubility and stability.
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide typically involves the following steps:
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation or nitration can introduce new functional groups onto the aromatic rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position, leading to different chemical and biological properties.
1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer with distinct reactivity and applications.
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrochloride: Similar compound with a hydrochloride salt form, which may have different solubility and stability characteristics.
Biological Activity
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide, identified by its CAS number 1354954-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its inhibitory effects on key enzymes and its implications in drug design.
- Molecular Formula : C₁₃H₁₂BrNO₂
- Molecular Weight : 294.14 g/mol
- Structure : The compound features a hydroxyl group attached to a phenyl ring and a pyridinyl group, which are crucial for its biological interactions.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are vital in various physiological processes.
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Acetylcholinesterase Inhibition :
- A study reported that derivatives of 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one exhibited potent AChE inhibitory activity, with Ki values ranging from 22.13 nM to 62.11 nM .
- The lead compounds demonstrated significant inhibition compared to standard drugs, indicating their potential for treating conditions like Alzheimer's disease.
- Carbonic Anhydrases Inhibition :
Study on AChE Inhibition
In a detailed investigation into the inhibitory effects on AChE, compounds derived from 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one were synthesized and tested. The results indicated:
- Compound 2 : Ki = 22.13 ± 1.96 nM
- Compound 4 : Ki = 23.71 ± 2.95 nM
These findings suggest that the structural modifications around the phenolic and pyridinyl moieties significantly enhance enzyme binding affinity .
Study on Carbonic Anhydrase Inhibition
Another study focused on the inhibition of carbonic anhydrases, revealing:
- Compound 1 : Ki = 8.76 ± 0.84 nM against hCA II
This highlights the compound's dual inhibitory potential, making it a candidate for further development in therapeutic applications targeting enzyme-related diseases .
Comparative Analysis of Biological Activity
Compound | Target Enzyme | Ki Value (nM) | Reference |
---|---|---|---|
Compound 2 | AChE | 22.13 ± 1.96 | |
Compound 4 | AChE | 23.71 ± 2.95 | |
Compound 1 | hCA II | 8.76 ± 0.84 | |
Compound 2 | hCA I | 8.61 ± 0.90 |
Implications for Drug Design
The promising biological activities of this compound suggest its potential as a lead compound in drug development. Its ability to inhibit crucial enzymes involved in neurodegenerative diseases and metabolic pathways opens avenues for designing novel therapeutic agents.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-pyridin-4-ylethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.BrH/c15-12-3-1-11(2-4-12)13(16)9-10-5-7-14-8-6-10;/h1-8,15H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVVAZBHTUJBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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